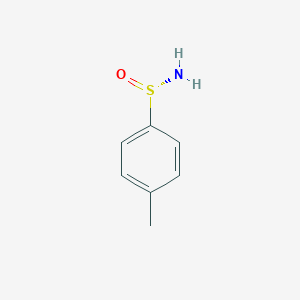

(S)-4-methylbenzenesulfinamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(S)-4-methylbenzenesulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-6-2-4-7(5-3-6)10(8)9/h2-5H,8H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNJDSRPIGAUCEE-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[S@](=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455696 | |

| Record name | (S)-4-methylbenzenesulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188447-91-8 | |

| Record name | (S)-4-methylbenzenesulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-4-methylbenzenesulfinamide: Chemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

(S)-4-methylbenzenesulfinamide, a prominent chiral auxiliary, plays a pivotal role in modern asymmetric synthesis. Its unique stereochemical properties and versatile reactivity have established it as an invaluable tool for the stereoselective construction of complex chiral molecules, particularly amines. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and characterization, and its application in asymmetric synthesis.

Core Chemical and Physical Properties

This compound is a white to light yellow crystalline powder at room temperature. It is soluble in organic solvents like ethanol and dimethyl sulfoxide.[1] The fundamental physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉NOS | [2] |

| Molecular Weight | 155.22 g/mol | [2] |

| Melting Point | 118-121 °C | [1] |

| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 9.52 ± 0.40 | [1] |

| Appearance | White to light yellow crystal powder | [1] |

| CAS Number | 188447-91-8 | [2] |

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. Below are the expected spectroscopic data based on the analysis of closely related structures and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group, the methyl protons, and the amine protons. The aromatic protons would typically appear as two doublets in the range of 7.2-7.8 ppm. The methyl group protons would present as a singlet around 2.4 ppm. The NH₂ protons are expected to show a broad singlet.

-

¹³C NMR: The carbon NMR would display signals for the four distinct aromatic carbons, with the carbon attached to the sulfur atom appearing at a characteristic chemical shift. The methyl carbon signal is expected around 21 ppm. Aromatic carbons typically resonate between 125 and 145 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands that correspond to specific functional groups. The N-H stretching of the primary amide typically appears as a broad band in the region of 3200-3400 cm⁻¹. The S=O stretch is a strong, characteristic absorption expected around 1050-1090 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching bands for the aromatic ring are found in the 1450-1600 cm⁻¹ region.

Experimental Protocols

The asymmetric synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high enantiopurity. The most common and reliable method involves the preparation of an enantiomerically pure sulfinate ester, which is then converted to the sulfinamide.

Synthesis of Menthyl (S)-p-toluenesulfinate

This procedure is adapted from the well-established Andersen-Solladié synthesis.[3]

Materials:

-

Sodium p-toluenesulfinate

-

Thionyl chloride (SOCl₂)

-

(-)-Menthol

-

Triethylamine

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Toluene

Procedure:

-

A flask is charged with sodium p-toluenesulfinate and cooled in an ice-water bath.

-

Thionyl chloride is added portionwise to the cooled sodium p-toluenesulfinate. The reaction mixture is stirred, leading to the formation of p-toluenesulfinyl chloride.

-

After the reaction is complete, excess thionyl chloride is removed by azeotropic distillation with toluene under reduced pressure.

-

The resulting p-toluenesulfinyl chloride is dissolved in diethyl ether and cooled to 0 °C.

-

A solution of (-)-menthol and triethylamine in diethyl ether is added dropwise to the cooled sulfinyl chloride solution.

-

The reaction mixture is stirred at 0 °C for one hour and then at room temperature for two hours.

-

The mixture is then quenched with a mixture of brine and 1 M HCl.

-

The organic layer is separated, washed sequentially with 1 M HCl and saturated NaHCO₃ solution, and then dried over anhydrous Na₂SO₄.

-

The solvent is removed under reduced pressure, and the crude product is purified by crystallization to yield enantiomerically pure menthyl (S)-p-toluenesulfinate.

Synthesis of this compound

Materials:

-

Menthyl (S)-p-toluenesulfinate

-

Lithium amide (LiNH₂) or a suitable ammonia source

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a flame-dried flask under an inert atmosphere, a solution of menthyl (S)-p-toluenesulfinate in anhydrous THF is prepared.

-

The solution is cooled to -78 °C.

-

Lithium amide is added portionwise to the cooled solution.

-

The reaction is stirred at -78 °C for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The mixture is warmed to room temperature, and the product is extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford pure this compound.

Applications in Asymmetric Synthesis

This compound is a cornerstone in the stereoselective synthesis of chiral amines. Its utility stems from its ability to act as a chiral auxiliary, directing the stereochemical outcome of reactions.

Synthesis of Chiral Amines

The general strategy involves the condensation of this compound with an aldehyde or ketone to form a chiral N-sulfinyl imine. Subsequent nucleophilic addition to the imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. Finally, the auxiliary is readily cleaved under acidic conditions to furnish the desired chiral primary amine. This methodology has been widely applied in the synthesis of numerous biologically active compounds and complex natural products.[4]

Visualized Workflows and Relationships

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes.

Caption: Synthetic workflow for this compound.

Caption: Application as a chiral auxiliary in amine synthesis.

Safety Information

This compound is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

This technical guide serves as a foundational resource for professionals engaged in synthetic and medicinal chemistry. The reliable synthesis and application of this compound continue to empower the development of novel chiral molecules with significant potential in pharmaceuticals and other advanced materials.

References

Spectroscopic Data of (S)-4-methylbenzenesulfinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-4-methylbenzenesulfinamide, a chiral sulfinamide derivative of significant interest in organic synthesis. The document presents available data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring these spectra are also provided to aid in the replication and verification of results.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. While experimental data for the specific (S)-enantiomer is not widely published, the presented data is based on closely related structures and spectral database information for 4-methylbenzenesulfinamide and similar aromatic sulfinamides. The spectroscopic properties in an achiral solvent are expected to be identical for both enantiomers.

¹H NMR Spectroscopy Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.60 | d (J ≈ 8.0 Hz) | 2H | Ar-H (ortho to SO) |

| ~7.30 | d (J ≈ 8.0 Hz) | 2H | Ar-H (meta to SO) |

| ~4.50 | br s | 2H | NH₂ |

| ~2.40 | s | 3H | Ar-CH₃ |

Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The coupling constants (J) are reported in Hertz (Hz). s = singlet, d = doublet, br s = broad singlet.

¹³C NMR Spectroscopy Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~145.0 | Ar-C (ipso to SO) |

| ~141.0 | Ar-C (para to SO) |

| ~129.5 | Ar-CH (meta to SO) |

| ~125.0 | Ar-CH (ortho to SO) |

| ~21.5 | Ar-CH₃ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 - 3250 | Strong, Broad | N-H stretch (asymmetric and symmetric) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch (CH₃) |

| ~1595 | Medium | Aromatic C=C stretch |

| ~1080 | Strong | S=O stretch |

| ~815 | Strong | para-disubstituted C-H bend (out-of-plane) |

Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)

| m/z | Relative Intensity (%) | Assignment |

| 155.04 | ~100 | [M]⁺ (Molecular Ion) |

| 139 | Moderate | [M - NH₂]⁺ |

| 91 | Strong | [C₇H₇]⁺ (Tropylium ion) |

| 65 | Moderate | [C₅H₅]⁺ |

The exact mass of this compound (C₇H₉NOS) is 155.0405 Da[1].

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A higher number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal. No extensive sample preparation is required.

-

Instrumentation: Use an FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum: Apply pressure to the sample to ensure good contact with the ATR crystal. Record the IR spectrum over the range of 4000-400 cm⁻¹. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Set the mass range to scan beyond the expected molecular weight (e.g., m/z 50-300).

-

Fragmentation Analysis (MS/MS): To obtain fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment. Select the molecular ion (m/z 155) as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of (S)-4-methylbenzenesulfinamide

For Researchers, Scientists, and Drug Development Professionals

Structure and Proton Environments

(S)-4-methylbenzenesulfinamide possesses a chiral sulfur center, which can induce magnetic inequivalence in nearby protons. The molecule has several distinct proton environments that are expected to give rise to characteristic signals in a ¹H NMR spectrum. A diagram illustrating the molecular structure and the different proton groups is presented below.

In-depth Technical Guide: 13C NMR Data of (S)-4-methylbenzenesulfinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) data for (S)-4-methylbenzenesulfinamide, a chiral auxiliary and key intermediate in asymmetric synthesis. The information presented herein is intended to support research and development activities by providing precise spectral data and the methodologies for its acquisition.

13C NMR Spectral Data

The 13C NMR spectrum of this compound exhibits distinct signals corresponding to the seven carbon atoms in its structure. The chemical shifts are influenced by the electronic environment of each carbon, providing a unique fingerprint for the molecule.

Table 1: 13C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C1 | 144.5 |

| C4 | 141.2 |

| C2/C6 | 129.4 |

| C3/C5 | 125.2 |

| CH3 | 21.4 |

Note: The assignments for the aromatic carbons are based on typical substituent effects and may be interchangeable for C2/C6 and C3/C5 without further 2D NMR experimental data.

Experimental Protocol

The following section details the standard experimental procedure for acquiring the 13C NMR spectrum of this compound.

Instrumentation:

-

NMR Spectrometer: Bruker Avance III HD or equivalent, operating at a 13C frequency of 126 MHz.

-

Probe: 5 mm Broadband Observe (BBO) probe.

Sample Preparation:

-

Approximately 20-30 mg of this compound is accurately weighed and dissolved in 0.6 mL of deuterated chloroform (CDCl3).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition Parameters:

-

Solvent: CDCl3

-

Temperature: 298 K (25 °C)

-

Pulse Program: zgpg30 (power-gated decoupling with a 30° pulse)

-

Number of Scans (NS): 1024

-

Relaxation Delay (D1): 2.0 seconds

-

Acquisition Time (AQ): 1.3 seconds

-

Spectral Width (SW): 240 ppm (-20 to 220 ppm)

-

Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl3 at δ 77.16 ppm.

Data Processing:

-

The Free Induction Decay (FID) is processed with an exponential multiplication function (line broadening factor of 1.0 Hz) followed by a Fourier transform.

-

Phase and baseline corrections are applied to the resulting spectrum.

Molecular Structure and NMR Correlation

The chemical structure of this compound with the numbering of the carbon atoms is illustrated below. This diagram provides a visual reference for the assignment of the 13C NMR signals.

Caption: Chemical structure of this compound.

Logical Workflow for Spectral Analysis

The process of analyzing the 13C NMR spectrum to confirm the structure of this compound follows a logical progression from sample preparation to final data interpretation.

Caption: Workflow for 13C NMR spectral analysis.

An In-depth Technical Guide to the Infrared Spectroscopy of (S)-4-methylbenzenesulfinamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of (S)-4-methylbenzenesulfinamide, a key chiral auxiliary and intermediate in asymmetric synthesis. A detailed analysis of its characteristic vibrational frequencies, a standard experimental protocol for spectral acquisition, and a logical visualization of its functional group correlations are presented to aid in its identification, characterization, and utilization in research and development.

Introduction to the Infrared Spectroscopy of this compound

Infrared spectroscopy is a powerful analytical technique for elucidating the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a unique molecular fingerprint. For a molecule like this compound (also known as (S)-(+)-p-toluenesulfinamide), the IR spectrum is characterized by absorption bands corresponding to its p-substituted aromatic ring, the methyl group, and the distinctive sulfinamide functional group (-S(O)NH₂). Understanding these characteristic absorptions is crucial for confirming the identity and purity of the compound.

Key Functional Groups and Their Vibrational Frequencies

The structure of this compound comprises several key functional groups, each with characteristic vibrational frequencies in the mid-infrared region. These include the N-H and S=O stretches of the sulfinamide group, the C-H and C=C vibrations of the p-substituted benzene ring, and the C-H vibrations of the methyl group.

A summary of the expected and observed infrared absorption bands for this compound is presented in the table below. The data is compiled from analogous aromatic sulfinamide compounds and general spectroscopic principles.

Table 1: Characteristic Infrared Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3300 - 3100 | Medium | N-H Stretch | Sulfinamide (-NH₂) |

| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | p-substituted benzene |

| ~2950 - 2850 | Medium-Weak | Methyl C-H Stretch | -CH₃ |

| ~1600, ~1490 | Medium | C=C Stretch | p-substituted benzene |

| ~1070 | Strong | S=O Stretch | Sulfinamide (-S(O)-) |

| ~930 - 880 | Medium | S-N Stretch | Sulfinamide (-S-N-) |

| ~815 | Strong | C-H Out-of-plane bend | p-disubstituted benzene |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the physical state of the compound.

Experimental Protocol: FT-IR Spectroscopy using the KBr Pellet Method

The following is a detailed methodology for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of solid this compound using the potassium bromide (KBr) pellet technique.

Objective: To obtain the mid-infrared transmission spectrum of solid this compound.

Materials and Equipment:

-

This compound sample

-

Infrared-grade potassium bromide (KBr), desiccated

-

Agate mortar and pestle

-

Pellet press with die set

-

FT-IR spectrometer

-

Spatula

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Thoroughly clean and dry the agate mortar and pestle.

-

Weigh approximately 1-2 mg of the this compound sample.

-

Weigh approximately 100-200 mg of dry, infrared-grade KBr powder.

-

Add the this compound to the mortar and grind it into a fine powder.

-

Add the KBr powder to the mortar and continue to grind the mixture until a homogenous, fine powder is obtained. This ensures that the sample is evenly dispersed within the KBr matrix.

-

-

Pellet Formation:

-

Transfer the powdered mixture into the collar of the pellet die.

-

Level the surface of the powder and place the plunger into the die.

-

Place the die assembly into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. The applied pressure causes the KBr to become plastic and form a solid disk.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

-

Acquire the sample spectrum by scanning the KBr pellet over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks in the spectrum with their corresponding wavenumbers.

-

Visualization of Structure-Spectra Correlations

The following diagram illustrates the logical relationship between the key functional groups of this compound and their characteristic regions of absorption in the infrared spectrum.

Caption: Correlation of functional groups in this compound with their IR absorption regions.

Conclusion

The infrared spectrum of this compound is a valuable tool for its characterization. The key absorption bands, particularly the strong S=O stretch around 1070 cm⁻¹, the N-H stretches, and the S-N stretch, provide definitive evidence for the presence of the sulfinamide functional group. When combined with the characteristic absorptions of the p-tolyl moiety, the complete IR spectrum serves as a reliable confirmation of the molecule's structure. The experimental protocol outlined provides a robust method for obtaining high-quality spectra, essential for accurate analysis in synthetic chemistry and drug development.

Unveiling the Solid-State Architecture of (S)-4-Methylbenzenesulfinamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of (S)-4-methylbenzenesulfinamide, a chiral sulfinamide of interest in synthetic chemistry and drug discovery. The document outlines the precise three-dimensional arrangement of the molecule in the solid state, supported by comprehensive crystallographic data. Detailed experimental protocols for its synthesis and single-crystal X-ray diffraction analysis are also presented, offering a reproducible methodology for further investigation.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁, with two molecules in the asymmetric unit. A summary of the key crystallographic data and refinement parameters is provided in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₇H₉NOS |

| Formula weight | 155.22 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| Unit cell dimensions | |

| a | 5.8820(15) Å |

| b | 9.655(2) Å |

| c | 14.290(4) Å |

| α | 90° |

| β | 98.43(3)° |

| γ | 90° |

| Volume | 801.5(4) ų |

| Z | 4 |

| Density (calculated) | 1.287 Mg/m³ |

| Absorption coefficient | 0.318 mm⁻¹ |

| F(000) | 328 |

| Crystal size | 0.25 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.58 to 27.50° |

| Index ranges | -7<=h<=7, -12<=k<=12, -18<=l<=18 |

| Reflections collected | 7328 |

| Independent reflections | 3668 [R(int) = 0.0345] |

| Completeness to theta = 27.50° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 3668 / 1 / 191 |

| Goodness-of-fit on F² | 1.043 |

| Final R indices [I>2sigma(I)] | R1 = 0.0418, wR2 = 0.1012 |

| R indices (all data) | R1 = 0.0535, wR2 = 0.1084 |

| Absolute structure parameter | 0.05(8) |

| Largest diff. peak and hole | 0.281 and -0.273 e.Å⁻³ |

Citation: The crystallographic data is based on the Cambridge Structural Database (CSD) entry with CCDC number 939055.[1]

Molecular Structure and Intermolecular Interactions

The molecular structure of this compound features a chiral sulfur atom bonded to a p-tolyl group, an oxygen atom, and an amino group. The key bond lengths and angles are summarized in Table 2. The crystal packing is primarily governed by intermolecular N—H···O hydrogen bonds, which link the molecules into chains.[2][3] These chains are further organized into a three-dimensional network through weaker C—H···π and π–π stacking interactions.[3][4]

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| S1-O1 | 1.498(2) |

| S1-N1 | 1.658(2) |

| S1-C1 | 1.792(3) |

| C1-S1-O1 | 107.8(1) |

| C1-S1-N1 | 103.5(1) |

| O1-S1-N1 | 110.9(1) |

Data derived from the referenced crystallographic information file.

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of aryl sulfonamides involves the reaction of the corresponding sulfonyl chloride with an amine.[4][5] The synthesis of this compound can be adapted from these established procedures.

Materials:

-

p-Toluenesulfonyl chloride

-

Ammonia (aqueous solution)

-

Dichloromethane (DCM)

-

Pyridine (optional, as a base)[4]

-

Hydrochloric acid (HCl)

-

Sodium sulfate (anhydrous)

Procedure:

-

p-Toluenesulfonyl chloride is dissolved in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

The solution is cooled in an ice bath.

-

A slight excess of aqueous ammonia is added dropwise to the stirring solution. Pyridine can be used as a scavenger for the HCl generated during the reaction.[4]

-

The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The mixture is then acidified with dilute HCl and the organic layer is separated.[4]

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain single crystals suitable for X-ray diffraction.[6]

Single-Crystal X-Ray Crystallography

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.[7][8] This technique provides precise atomic coordinates, allowing for a detailed analysis of the molecular geometry and intermolecular interactions.[9]

Procedure:

-

A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas to minimize thermal motion and potential radiation damage.[10]

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

-

A series of diffraction images are collected as the crystal is rotated.

-

The collected data are processed to determine the unit cell parameters and the intensities of the reflections.

-

The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares procedures.

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the key processes and relationships discussed in this guide.

References

- 1. This compound | C7H9NOS | CID 11116285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | Semantic Scholar [semanticscholar.org]

- 3. Crystal structure and Hirshfeld surface analysis of 4-methyl-N-[2-(5-methylfuran-2-yl)phenyl]-N-[(5-phenylfuran-2-yl)methyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives | European Journal of Chemistry [eurjchem.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives [mdpi.com]

- 8. hitgen.com [hitgen.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Fighting antibiotic resistance: DESY scientists advance drug development with room-temperature X‐ray screening · DESY [desy.de]

(S)-4-methylbenzenesulfinamide synthesis protocol

An In-depth Technical Guide to the Synthesis of (S)-4-methylbenzenesulfinamide

This guide provides a comprehensive overview and detailed protocols for the synthesis of enantiomerically pure this compound, a valuable chiral auxiliary in asymmetric synthesis. The primary route detailed herein is the well-established Andersen synthesis, which utilizes a diastereomerically pure sulfinate ester derived from a chiral alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the preparation of the key chiral intermediate, (1R,2S,5R)-(–)-menthyl (S)-p-toluenesulfinate, often referred to as the Andersen reagent. This is synthesized from p-toluenesulfinic acid or its salt and the chiral alcohol (–)-menthol. The second step is the nucleophilic substitution at the sulfur center of the Andersen reagent with an ammonia equivalent to yield the desired this compound with inversion of configuration.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis.

Table 1: Synthesis of (1R,2S,5R)-(–)-menthyl (S)-p-toluenesulfinate

| Parameter | Value | Reference |

| Starting Material | p-Toluenesulfinic acid sodium salt | [1] |

| Reagents | Thionyl chloride, (–)-menthol, pyridine | [1] |

| Solvent | Benzene, Diethyl ether | [1] |

| Reaction Temperature | 0 °C to room temperature | [1] |

| Reaction Time | >12 hours | [1] |

| Yield | ~72% | [2] |

| Diastereomeric Ratio (d.r.) | >98:2 | [2] |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | (1R,2S,5R)-(–)-menthyl (S)-p-toluenesulfinate | [3] |

| Reagent | Lithium bis(trimethylsilyl)amide (LiHMDS) | [3] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [3] |

| Reaction Temperature | -78 °C to room temperature | Inferred |

| Work-up | Acidic hydrolysis (e.g., aq. NH4Cl) | [3] |

| Expected Enantiomeric Excess (e.e.) | >99% | Inferred |

| Expected Yield | High | Inferred |

Experimental Protocols

Synthesis of (1R,2S,5R)-(–)-menthyl (S)-p-toluenesulfinate

This protocol is adapted from established literature procedures.[1][2]

Materials:

-

p-Toluenesulfinic acid sodium salt

-

Thionyl chloride (SOCl₂)

-

(–)-Menthol

-

Pyridine

-

Benzene (Caution: Carcinogen)

-

Anhydrous diethyl ether (Et₂O)

-

Ice

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Acetone

Procedure:

-

In a dry, three-necked round-bottomed flask equipped with a nitrogen inlet and a magnetic stirrer, add anhydrous sodium p-toluenesulfinate (1.0 eq).

-

Under a nitrogen atmosphere, add thionyl chloride (2.75 eq) portion-wise over 1 hour. To facilitate stirring, benzene can be added.

-

Stir the resulting slurry for an additional 1.5 hours at room temperature.

-

Remove the excess thionyl chloride and benzene by rotary evaporation. Add and evaporate several portions of benzene to ensure complete removal of thionyl chloride.

-

Dissolve the crude p-toluenesulfinyl chloride in anhydrous diethyl ether.

-

In a separate flask, prepare a solution of (–)-menthol (1.0 eq) in pyridine.

-

Cool the ethereal suspension of p-toluenesulfinyl chloride to 0 °C in an ice bath and add the (–)-menthol/pyridine solution dropwise.

-

Allow the reaction mixture to stir overnight, gradually warming to room temperature.

-

Quench the reaction by adding ice, followed by the addition of diethyl ether.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain a mixture of diastereomers.

-

The desired (S)-diastereomer is isolated and purified by crystallization from acetone. The diastereomeric purity can be improved by repeated crystallizations.[2]

Synthesis of this compound

This protocol is based on the reported reaction of Andersen's reagent with LiHMDS.[3]

Materials:

-

(1R,2S,5R)-(–)-menthyl (S)-p-toluenesulfinate

-

Lithium bis(trimethylsilyl)amide (LiHMDS) solution in THF (e.g., 1.0 M)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a dry, two-necked round-bottomed flask under a nitrogen atmosphere, dissolve (1R,2S,5R)-(–)-menthyl (S)-p-toluenesulfinate (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF (1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour and then gradually warm to room temperature over 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel.

Visualizations

Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Logical Relationship of Key Components

References

Enantioselective Synthesis of (S)-4-Methylbenzenesulfinamide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

(S)-4-Methylbenzenesulfinamide, a vital chiral auxiliary and a key building block in the synthesis of pharmaceuticals and agrochemicals, has garnered significant attention in the field of asymmetric synthesis. Its stereodefined sulfinyl group allows for the diastereoselective formation of carbon-nitrogen bonds, enabling the synthesis of enantiomerically pure amines. This technical guide provides an in-depth overview of the primary methodologies for the enantioselective synthesis of this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Introduction to Synthetic Strategies

The enantioselective synthesis of this compound can be broadly categorized into three main approaches: the use of chiral auxiliaries, catalytic asymmetric oxidation of prochiral precursors, and catalytic asymmetric addition reactions. The classical and still widely used method involves a chiral auxiliary, namely (-)-menthol, in what is known as the Andersen synthesis. More contemporary methods focus on the development of efficient catalytic systems that offer high enantioselectivity and atom economy.

The Andersen Synthesis: A Diastereoselective Approach

The Andersen synthesis remains a robust and reliable method for obtaining enantiopure sulfinamides. This method relies on the diastereoselective reaction of a Grignard or organolithium reagent with a diastereomerically pure sulfinate ester derived from a chiral alcohol. For the synthesis of this compound, the key intermediate is (1R,2S,5R)-(-)-menthyl (S)-p-toluenesulfinate.

Experimental Protocol: Synthesis of (1R,2S,5R)-(-)-Menthyl (S)-p-Toluenesulfinate

This procedure is adapted from the well-established Solladié modification of the Andersen synthesis.[1][2]

Step 1: Preparation of p-Toluenesulfinyl Chloride

-

In a dry, three-necked, round-bottomed flask equipped with a nitrogen inlet and a magnetic stirrer, place 65 g (0.55 mol) of thionyl chloride.[1]

-

While stirring under a nitrogen atmosphere, add 35.6 g (0.200 mol) of anhydrous sodium p-toluenesulfinate in portions over approximately 1 hour.[1]

-

To facilitate stirring as the mixture thickens, add 30 mL of benzene. Continue stirring for another 1.5 hours.[1]

-

Add an additional 75 mL of benzene and transfer the mixture to a 500-mL round-bottomed flask.[1]

-

Remove the excess thionyl chloride and benzene via rotary evaporation. To ensure complete removal of thionyl chloride, add and evaporate four successive 150-mL portions of benzene.[1]

Step 2: Esterification with (-)-Menthol and Diastereomeric Resolution

-

Dissolve the crude p-toluenesulfinyl chloride in 150 mL of anhydrous diethyl ether.[1]

-

Cool the resulting suspension in an ice bath and add a solution of 31.3 g (0.200 mol) of (-)-menthol in 25 mL of pyridine over approximately 2 minutes.[1]

-

Allow the mixture to stir overnight.[1]

-

Quench the reaction by adding 70 g of ice.[1]

-

Separate the ethereal layer, wash it sequentially with water, 10% sulfuric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield a crystalline residue.[1]

-

The crude product, a mixture of diastereomers, is recrystallized from acetone. After the first crop of crystals is collected, add a few drops of concentrated hydrochloric acid to the mother liquor to epimerize the remaining (R)-sulfinate to the less soluble (S)-diastereomer, thereby increasing the overall yield of the desired product.[1]

-

Repeat the crystallization process to obtain diastereomerically pure (S)-(-)-menthyl p-toluenesulfinate.[1]

Experimental Protocol: Conversion to this compound

The diastereomerically pure menthyl sulfinate is then converted to the target sulfinamide.

-

To a solution of (1R,2S,5R)-(-)-menthyl (S)-p-toluenesulfinate in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF.

-

Stir the reaction mixture at this temperature for 1-2 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

Catalytic Asymmetric Oxidation

A more modern approach involves the direct asymmetric oxidation of a prochiral sulfenamide. This method avoids the need for stoichiometric chiral auxiliaries and diastereomer separation, thus improving atom economy.

Chiral Phosphoric Acid-Catalyzed Oxidation

Chiral Brønsted acids, particularly BINOL-derived phosphoric acids, have emerged as effective catalysts for the asymmetric oxidation of sulfenamides using aqueous hydrogen peroxide as the terminal oxidant.[3]

Experimental Protocol:

-

To a solution of p-toluenesulfenamide (0.1 mmol) in a suitable solvent such as dichloromethane or toluene, add the chiral phosphoric acid catalyst (e.g., (R)-TRIP, 5-10 mol%).

-

Cool the mixture to the desired temperature (e.g., 0 °C to room temperature).

-

Add 35% aqueous hydrogen peroxide (1.2-1.5 equivalents) dropwise.

-

Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by flash column chromatography to yield this compound.

Biocatalytic Asymmetric Oxidation

Enzymes, such as polycyclic ketone monooxygenases (PockeMO), can catalyze the asymmetric oxidation of sulfenamides with high yields and excellent enantioselectivities.[4]

Experimental Protocol:

-

Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.5).

-

In a reaction vessel, combine the buffer, a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), NADP+, and the PockeMO enzyme.

-

Add the p-toluenesulfenamide substrate, typically dissolved in a co-solvent like DMSO, to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 30 °C) with shaking.

-

Monitor the progress of the reaction by HPLC analysis.

-

Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts, concentrate, and purify by column chromatography.

Copper-Catalyzed Asymmetric Synthesis

Copper-catalyzed asymmetric reactions provide another avenue to chiral sulfinamides. One such method involves the enantioselective addition of aryl boroxines to sulfinylamines.

Experimental Protocol:

-

In a glovebox, charge a reaction vial with a copper(I) salt (e.g., CuBr, 10 mol%), a chiral ligand (e.g., a BINAP derivative, 12 mol%), and a base (e.g., K₂CO₃).

-

Add a solution of the sulfinylamine and the aryl boroxine in an anhydrous solvent such as THF.

-

Seal the vial and stir the mixture at a specific temperature (e.g., 40 °C) for a designated time (e.g., 12 hours).

-

After cooling to room temperature, filter the reaction mixture through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the desired this compound.

Data Summary

The following table summarizes typical quantitative data for the different synthetic methods discussed.

| Method | Chiral Source | Typical Yield | Enantiomeric Excess (e.e.) / Enantiomeric Ratio (e.r.) |

| Andersen Synthesis | (-)-Menthol | 60-75% | >98% e.e. |

| Chiral Phosphoric Acid Catalyzed Oxidation | Chiral Phosphoric Acid | 80-95% | 90-99% e.e. |

| Biocatalytic Oxidation (PockeMO) | Enzyme | up to >99% | >99:1 e.r.[4] |

| Copper-Catalyzed Addition | Chiral Ligand | 70-85% | 90-95% e.e. |

Conclusion

The enantioselective synthesis of this compound can be achieved through several effective strategies. The classical Andersen synthesis, utilizing a chiral auxiliary, remains a highly reliable method for producing material with excellent enantiopurity. For improved atom economy and procedural simplicity, catalytic asymmetric oxidation methods, employing either chiral phosphoric acids or enzymes, offer powerful alternatives with outstanding yields and enantioselectivities. Copper-catalyzed asymmetric additions are also emerging as a viable and versatile approach. The choice of synthetic route will depend on factors such as scale, cost, desired enantiopurity, and the availability of reagents and catalysts. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most suitable method for their specific needs.

References

Theoretical Conformational Analysis of p-Toluenesulfinamide: A Technical Guide

This technical guide provides an in-depth analysis of the theoretical calculations used to determine the conformational landscape of p-toluenesulfinamide. Aimed at researchers, scientists, and professionals in drug development, this document outlines the computational methodologies, presents key quantitative data, and visualizes the conformational relationships and workflows.

Introduction

p-Toluenesulfinamide and its derivatives are important chiral auxiliaries and intermediates in organic synthesis, particularly in the preparation of chiral amines and other sulfur-containing compounds. The conformational preferences of these molecules are crucial for understanding their reactivity and stereoselectivity. Computational chemistry provides powerful tools to investigate these conformations and their relative energies, offering insights that complement experimental data.

This guide focuses on the theoretical approaches used to study the conformers of p-toluenesulfinamide, drawing parallels from computational studies on the closely related p-toluenesulfonamide. The primary rotations determining the conformational space are around the S-N and S-C bonds.

Computational Methodologies

The conformational analysis of sulfinamides and related compounds typically employs quantum mechanical methods. The choice of method and basis set is critical for obtaining accurate results.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used method for conformational searches due to its balance of accuracy and computational cost. The B3LYP functional is a popular choice for such studies.

Experimental Protocol: DFT Calculation

-

Initial Structure Generation: The initial 3D structure of p-toluenesulfinamide is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed by rotating the key dihedral angles (C-S-N-H and C-C-S-N).

-

Geometry Optimization: Each identified conformer is then subjected to geometry optimization. The B3LYP functional with a basis set such as 6-311++G(d,p) is commonly used.[1][2] This level of theory has been shown to provide reliable geometries for sulfonamides.[3]

-

Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Energy Calculation: Single-point energy calculations can be performed using a larger basis set for more accurate relative energies.

Møller-Plesset Perturbation Theory (MP2)

Second-order Møller-Plesset perturbation theory (MP2) is a post-Hartree-Fock method that includes electron correlation effects, often leading to more accurate energy predictions than DFT for systems where dispersion forces are important.

Experimental Protocol: MP2 Calculation

-

Geometry Optimization: The geometries obtained from the DFT calculations are often used as starting points for MP2 optimizations. Full geometry optimization at the MP2/6-311++G(d,p) level provides highly accurate structures.[4]

-

Energy Calculation: Single-point energy calculations at the MP2 level on the optimized geometries are used to determine the relative energies of the conformers.

-

Basis Set Superposition Error (BSSE): For calculations involving intermolecular interactions or large molecules where intramolecular basis set superposition error might be a concern, counterpoise corrections can be applied.

Conformers of p-Toluenesulfinamide

The primary sources of conformational isomerism in p-toluenesulfinamide are the rotations around the C-S and S-N bonds. This leads to several possible low-energy conformers. Based on studies of similar molecules like p-toluenesulfonamide, we can predict the nature of these conformers.[4] The key conformers are typically described by the dihedral angle of the amino group relative to the phenyl ring and the orientation of the S=O and N-H bonds.

The following diagram illustrates the relationship between the main conformers arising from rotation around the S-N bond.

Quantitative Data

The relative energies of the conformers determine their population at a given temperature. The following table summarizes theoretical relative energies for the analogous p-toluenesulfonamide, which provides a good estimate for the expected trends in p-toluenesulfinamide. The "eclipsed" conformers, where the N-H bonds are eclipsed with the S=O bonds, are predicted to be the most stable.[4]

| Conformer | B3LYP/6-311++G** ΔE (kJ/mol) | MP2/6-311++G** ΔE (kJ/mol) |

| Eclipsed 1 | 0.00 | 0.00 |

| Eclipsed 2 | 0.55 | 0.03 |

| Staggered 1 | 2.74 | 1.24 |

| Staggered 2 | 3.29 | 1.27 |

| Data adapted from theoretical calculations on p-toluenesulfonamide.[4] |

Computational Workflow

The general workflow for the theoretical calculation of p-toluenesulfinamide conformers is depicted below. This process ensures a thorough exploration of the conformational space and accurate determination of the relative energies of the conformers.

Conclusion

Theoretical calculations are an indispensable tool for elucidating the conformational preferences of p-toluenesulfinamide. Methods such as DFT and MP2 provide detailed insights into the relative stabilities of different conformers. The eclipsed conformations are generally favored over the staggered ones. This understanding is critical for rationalizing the stereochemical outcomes of reactions involving p-toluenesulfinamide and for the design of new chiral catalysts and pharmaceuticals. The workflows and methodologies described in this guide provide a robust framework for conducting such computational studies.

References

- 1. Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Shapes of Sulfonamides: A Rotational Spectroscopy Study | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols: Diastereoselective Addition of Grignard Reagents to N-Sulfinyl Imines

For Researchers, Scientists, and Drug Development Professionals

The diastereoselective addition of Grignard reagents to N-sulfinyl imines represents a cornerstone of modern asymmetric synthesis, providing a reliable and highly stereocontrolled route to valuable chiral amines.[1][2] This methodology has found widespread application in the synthesis of natural products, pharmaceuticals, and chiral ligands. The chiral N-sulfinyl group, typically the tert-butanesulfinyl group, acts as a powerful chiral auxiliary, directing the nucleophilic attack of the Grignard reagent to one of the prochiral faces of the imine carbon.[1][3] The resulting sulfinamide products can be readily cleaved under mild acidic conditions to afford the desired enantioenriched primary amines.[1]

Principle and Mechanism

The high diastereoselectivity observed in the addition of Grignard reagents to N-sulfinyl imines is generally rationalized by a closed, chair-like six-membered transition state, as proposed by Zimmermann and Traxler.[3][4] In this model, the magnesium atom of the Grignard reagent coordinates to both the sulfinyl oxygen and the imine nitrogen, creating a rigid cyclic intermediate. To minimize steric hindrance, the bulky R-group of the Grignard reagent preferentially attacks from the less hindered face of the imine. The stereochemical outcome is therefore dictated by the configuration of the sulfinyl group.

Caption: Proposed mechanism for the diastereoselective addition of Grignard reagents to N-sulfinyl imines.

Factors Influencing Diastereoselectivity

Several factors can influence the diastereoselectivity of the Grignard addition to N-sulfinyl imines:

-

Solvent: Non-coordinating solvents such as toluene and dichloromethane generally lead to higher diastereoselectivities by favoring the formation of the rigid, chelated transition state.[3] Coordinating solvents like THF can compete for coordination to the magnesium atom, potentially leading to a more flexible, open transition state and lower diastereoselectivity.[3]

-

Grignard Reagent: The nature of the Grignard reagent, including the steric bulk of the alkyl or aryl group, can impact the level of stereocontrol.

-

Temperature: Reactions are typically carried out at low temperatures (-78 °C to -48 °C) to enhance diastereoselectivity.

-

Additives: In some cases, the use of Lewis acid additives can influence the reaction outcome.[5]

Caption: Key factors that influence the diastereoselectivity of the reaction.

Tabulated Data

The following tables summarize representative examples of the diastereoselective addition of various Grignard reagents to different N-tert-butanesulfinyl imines, highlighting the achieved yields and diastereomeric ratios (dr).

| Entry | N-Sulfinyl Imine (R) | Grignard Reagent (R') | Solvent | Temp (°C) | Yield (%) | dr |

| 1 | Phenyl | Ethylmagnesium bromide | CH2Cl2 | -48 | 95 | 92:8 |

| 2 | Phenyl | Methylmagnesium bromide | CH2Cl2 | -48 | 94 | 91:9 |

| 3 | i-Propyl | Phenylmagnesium bromide | Toluene | -78 | 85 | >99:1 |

| 4 | Naphthyl | Vinylmagnesium bromide | THF | -78 | 92 | 98:2 |

| 5 | Furyl | Allylmagnesium bromide | Toluene | -78 | 88 | 95:5 |

Experimental Protocols

General Procedure for the Synthesis of N-tert-Butanesulfinyl Imines

N-tert-butanesulfinyl imines are typically prepared by the condensation of an aldehyde or ketone with an enantiopure tert-butanesulfinamide.[6]

Caption: General workflow for the synthesis of N-sulfinyl imines.

Protocol:

-

To a solution of the aldehyde or ketone (1.0 equiv) in a suitable solvent (e.g., CH2Cl2 or THF) is added (R)- or (S)-tert-butanesulfinamide (1.0-1.2 equiv).

-

A dehydrating agent, such as anhydrous CuSO4 (2.0 equiv) or Ti(OEt)4 (1.5 equiv), is added to the mixture.[6]

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

-

The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure N-tert-butanesulfinyl imine.

General Procedure for the Diastereoselective Addition of a Grignard Reagent

Protocol:

-

A solution of the N-tert-butanesulfinyl imine (1.0 equiv) in a dry, non-coordinating solvent (e.g., CH2Cl2 or toluene) is cooled to the desired temperature (typically -78 °C or -48 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

The Grignard reagent (1.5-3.0 equiv, as a solution in THF or diethyl ether) is added dropwise to the cooled solution of the imine.

-

The reaction mixture is stirred at the low temperature for a period of 1 to 6 hours, or until the reaction is deemed complete by TLC or LC-MS analysis.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of NH4Cl.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO4 or Na2SO4, filtered, and concentrated in vacuo.

-

The resulting crude sulfinamide is purified by flash column chromatography.

Procedure for the Cleavage of the N-Sulfinyl Group

Protocol:

-

The purified sulfinamide (1.0 equiv) is dissolved in a suitable solvent, such as methanol or diethyl ether.

-

A solution of HCl in a compatible solvent (e.g., 4N HCl in dioxane or gaseous HCl in diethyl ether) is added (2.0-4.0 equiv).

-

The mixture is stirred at room temperature for 30 minutes to 2 hours.

-

The solvent is removed under reduced pressure to yield the hydrochloride salt of the chiral amine.

-

The free amine can be obtained by neutralization with a base (e.g., NaHCO3 or NaOH) and subsequent extraction.

Applications in Drug Development

The enantiomerically pure amines synthesized via this methodology are crucial building blocks for a wide array of biologically active molecules and pharmaceuticals.[7] The reliability and high stereoselectivity of the Grignard addition to N-sulfinyl imines make it an attractive strategy in the development of new drug candidates. This method has been successfully employed in the total synthesis of various natural products and complex molecules.[3]

References

- 1. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. escholarship.org [escholarship.org]

- 6. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: (S)-4-methylbenzenesulfinamide as a Chiral Auxiliary for α-Amino Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (S)-4-methylbenzenesulfinamide as a chiral auxiliary in the asymmetric synthesis of α-amino acids. This methodology offers a robust and highly stereoselective route to enantioenriched α-amino acids, which are crucial building blocks in pharmaceutical and agrochemical research.

Introduction

The asymmetric synthesis of α-amino acids is of paramount importance in modern organic chemistry and drug discovery. Chiral auxiliaries have proven to be powerful tools for inducing stereoselectivity in the formation of new chiral centers. This compound, a readily available and crystalline solid, serves as an effective chiral auxiliary for the synthesis of α-amino acids. The general strategy involves the condensation of the sulfinamide with an α-ketoester or glyoxylate to form a chiral N-sulfinylimine. Subsequent diastereoselective addition of a nucleophile to the imine, followed by removal of the auxiliary, affords the desired α-amino acid in high enantiopurity.

Overall Synthetic Pathway

The synthesis of α-amino acids using this compound as a chiral auxiliary generally follows a three-step sequence:

-

Formation of the N-Sulfinylimine: Condensation of this compound with an α-ketoester or an aldehyde.

-

Diastereoselective Nucleophilic Addition: Addition of an organometallic reagent (e.g., Grignard or organolithium) to the N-sulfinylimine.

-

Cleavage of the Chiral Auxiliary: Hydrolysis of the sulfinamide to yield the free α-amino acid.

Below is a diagram illustrating the overall workflow.

Caption: Overall workflow for α-amino acid synthesis.

Experimental Protocols

Protocol 1: Synthesis of N-Sulfinylimine from Ethyl Glyoxylate

This protocol describes the formation of the key N-sulfinylimine intermediate from this compound and ethyl glyoxylate.

Materials:

-

This compound

-

Ethyl glyoxylate (50% solution in toluene)

-

Titanium(IV) ethoxide (Ti(OEt)₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

-

Dissolve the sulfinamide in anhydrous THF (5 mL per mmol of sulfinamide).

-

Add titanium(IV) ethoxide (2.0 eq) to the solution.

-

Add ethyl glyoxylate (1.2 eq) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding an equal volume of saturated aqueous sodium bicarbonate solution.

-

Filter the resulting suspension through a pad of Celite, washing the filter cake with ethyl acetate.

-

Separate the organic layer from the filtrate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure N-sulfinylimine.

Protocol 2: Diastereoselective Addition of a Grignard Reagent

This protocol details the stereoselective addition of a Grignard reagent to the N-sulfinylimine to establish the α-stereocenter.

Materials:

-

N-((S)-4-methylbenzenesulfinyl)iminoacetate

-

Grignard reagent (e.g., Phenylmagnesium bromide in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the N-sulfinylimine (1.0 eq) and dissolve it in anhydrous THF (10 mL per mmol of imine).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the Grignard reagent (1.5 eq) dropwise to the cooled solution over 30 minutes.

-

Stir the reaction mixture at -78 °C for 3-4 hours.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the final step of removing the (S)-4-methylbenzenesulfinyl group to yield the desired α-amino acid.

Materials:

-

Sulfinamide adduct from Protocol 2

-

1,4-Dioxane

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Dissolve the sulfinamide adduct (1.0 eq) in 1,4-dioxane (5 mL per mmol).

-

Add concentrated hydrochloric acid (4.0 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Add diethyl ether to the residue to precipitate the amino acid hydrochloride salt.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the α-amino acid hydrochloride.

Data Presentation

The following tables summarize typical yields and diastereoselectivities achieved in the synthesis of various α-amino acids using this compound as the chiral auxiliary.

Table 1: N-Sulfinylimine Formation

| α-Ketoester/Aldehyde | Product | Yield (%) |

| Ethyl glyoxylate | Ethyl N-((S)-4-methylbenzenesulfinyl)iminoacetate | 85-95 |

| Benzaldehyde | N-Benzylidene-(S)-4-methylbenzenesulfinamide | 90-98 |

| Isobutyraldehyde | N-Isobutylidene-(S)-4-methylbenzenesulfinamide | 88-96 |

Table 2: Diastereoselective Nucleophilic Addition

| N-Sulfinylimine | Nucleophile | Product | Diastereomeric Ratio (d.r.) | Yield (%) |

| Ethyl N-((S)-4-methylbenzenesulfinyl)iminoacetate | PhMgBr | Ethyl (R)-2-((S)-4-methylphenylsulfinamido)-2-phenylacetate | >95:5 | 85 |

| Ethyl N-((S)-4-methylbenzenesulfinyl)iminoacetate | MeMgBr | Ethyl (R)-2-((S)-4-methylphenylsulfinamido)propanoate | >98:2 | 90 |

| Ethyl N-((S)-4-methylbenzenesulfinyl)iminoacetate | EtMgBr | Ethyl (R)-2-((S)-4-methylphenylsulfinamido)butanoate | >97:3 | 88 |

| N-Benzylidene-(S)-4-methylbenzenesulfinamide | MeLi | (S)-N-((R)-1-Phenylethyl)-4-methylbenzenesulfinamide | >96:4 | 92 |

Table 3: Auxiliary Cleavage

| Sulfinamide Adduct | Product | Yield (%) |

| Ethyl (R)-2-((S)-4-methylphenylsulfinamido)-2-phenylacetate | (R)-Phenylglycine | 85-95 |

| Ethyl (R)-2-((S)-4-methylphenylsulfinamido)propanoate | (R)-Alanine | 90-98 |

| (S)-N-((R)-1-Phenylethyl)-4-methylbenzenesulfinamide | (R)-1-Phenylethylamine | 88-96 |

Mechanism of Stereochemical Induction

The high diastereoselectivity observed in the nucleophilic addition step is attributed to a chelated transition state. The organometallic reagent coordinates to both the oxygen of the sulfinyl group and the nitrogen of the imine, forming a rigid six-membered ring-like transition state. The bulky p-tolyl group on the sulfur atom effectively blocks one face of the imine, directing the nucleophile to attack from the less hindered face.

Caption: Model for stereochemical induction.

Application Notes and Protocols for the Synthesis of β-Amino Alcohols Utilizing a p-Toluenesulfinamide Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral β-amino alcohols are pivotal structural motifs found in a vast array of pharmaceuticals, natural products, and chiral ligands. Their synthesis in an enantiomerically pure form is a significant objective in modern organic chemistry. The use of chiral auxiliaries offers a reliable and powerful strategy to control stereochemistry during carbon-carbon and carbon-heteroatom bond formation. The p-toluenesulfinamide group, a readily available and robust chiral auxiliary, provides an excellent platform for the asymmetric synthesis of amines and their derivatives. One of the notable advantages of using the p-toluenesulfinamide auxiliary is its UV activity, which allows for easy reaction monitoring by techniques such as thin-layer chromatography (TLC).

This application note details a synthetic route to chiral β-amino alcohols commencing with the condensation of an aldehyde with enantiopure p-toluenesulfinamide to form an N-sulfinylimine. Subsequent addition of a ketone enolate to this imine generates a β-amino ketone intermediate. The diastereoselective reduction of this intermediate, followed by the removal of the auxiliary, affords the desired β-amino alcohol with excellent stereocontrol. This method provides access to both syn- and anti-1,2-amino alcohol diastereomers by appropriate selection of the reducing agent.

Overall Synthetic Scheme

The multi-step synthesis of β-amino alcohols using a p-toluenesulfinamide auxiliary is depicted below. The process involves three key stages:

-

Formation of N-p-Toluenesulfinylimine: Condensation of an aldehyde with enantiopure p-toluenesulfinamide.

-

Formation of N-p-Toluenesulfinyl β-Amino Ketone: Diastereoselective addition of a ketone enolate to the N-sulfinylimine.

-

Diastereoselective Reduction and Auxiliary Removal: Reduction of the β-amino ketone to the corresponding alcohol, followed by acidic hydrolysis to cleave the auxiliary and yield the final β-amino alcohol.

Caption: Overall workflow for β-amino alcohol synthesis.

Data Presentation: Diastereoselective Reduction of β-Amino Ketones

The crucial step for establishing the second stereocenter is the diastereoselective reduction of the N-sulfinyl β-amino ketone. The choice of reducing agent dictates the stereochemical outcome, allowing for the selective formation of either the syn- or anti-amino alcohol. The following table summarizes representative data for the reduction of N-tert-butanesulfinyl β-amino ketones, which is expected to be highly analogous for the corresponding p-toluenesulfinyl derivatives.[1]

| Entry | R¹ | R² | R³ | Reducing Agent | Product (Diastereomer) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Ph | Me | H | LiBHEt₃ | anti | 92 | >98:2 |

| 2 | Ph | Me | H | Li(t-BuO)₃AlH | syn | 95 | >98:2 |

| 3 | i-Pr | Me | H | LiBHEt₃ | anti | 94 | >98:2 |

| 4 | i-Pr | Me | H | Li(t-BuO)₃AlH | syn | 91 | >98:2 |

| 5 | Ph | Et | H | LiBHEt₃ | anti | 89 | 98:2 |

| 6 | Ph | Et | H | Li(t-BuO)₃AlH | syn | 93 | 98:2 |

Data adapted from analogous N-tert-butanesulfinyl systems.[1]

Experimental Protocols

Protocol 1: Synthesis of N-p-Toluenesulfinylimine

This protocol describes the condensation of an aldehyde with (R)-p-toluenesulfinamide to yield the corresponding N-sulfinylimine.

Materials:

-

Aldehyde (1.0 equiv)

-

(R)-p-Toluenesulfinamide (1.1 equiv)

-

Titanium (IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Brine, saturated

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a solution of (R)-p-toluenesulfinamide in anhydrous THF, add the aldehyde followed by Ti(OEt)₄.

-

Stir the resulting mixture at room temperature for 3-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into an equal volume of brine with vigorous stirring.

-

Filter the resulting suspension through a pad of Celite, washing the filter cake with ethyl acetate.

-

Separate the organic layer of the filtrate and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude N-sulfinylimine is typically used in the next step without further purification.

Protocol 2: Synthesis of N-p-Toluenesulfinyl β-Amino Ketone

This protocol details the addition of a lithium enolate of a ketone to the N-p-toluenesulfinylimine.

Materials:

-

Ketone (1.2 equiv)

-

Lithium diisopropylamide (LDA) (1.2 equiv, 2.0 M solution in THF/heptane/ethylbenzene)

-

N-p-Toluenesulfinylimine (from Protocol 1) (1.0 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (NH₄Cl), saturated aqueous solution

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve the ketone in anhydrous THF and cool to -78 °C.

-

Slowly add the LDA solution to the ketone solution and stir for 30 minutes at -78 °C to generate the lithium enolate.

-

In a separate flask, dissolve the crude N-p-toluenesulfinylimine in anhydrous THF and cool to -78 °C.

-

Transfer the enolate solution to the imine solution via cannula.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-p-toluenesulfinyl β-amino ketone.

Protocol 3: Diastereoselective Reduction and Auxiliary Removal

This protocol describes the selective reduction of the β-amino ketone to either the syn- or anti-amino alcohol, followed by the cleavage of the sulfinamide auxiliary.

Caption: Workflow for the selective reduction and deprotection.

A. Diastereoselective Reduction

Materials for anti-selective reduction:

-

N-p-Toluenesulfinyl β-amino ketone (1.0 equiv)

-

Lithium triethylborohydride (LiBHEt₃, Super-Hydride®) (1.5 equiv, 1.0 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

Materials for syn-selective reduction:

-

N-p-Toluenesulfinyl β-amino ketone (1.0 equiv)

-

Lithium tri-tert-butoxyaluminum hydride (Li(t-BuO)₃AlH) (1.5 equiv)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolve the N-p-toluenesulfinyl β-amino ketone in anhydrous THF and cool the solution to -78 °C.

-

For anti-product: Slowly add the LiBHEt₃ solution.

-

For syn-product: Add the solid Li(t-BuO)₃AlH in one portion.

-

Stir the reaction mixture at -78 °C for 3 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the N-p-toluenesulfinyl amino alcohol.

B. Removal of the p-Toluenesulfinamide Auxiliary

Materials:

-

N-p-Toluenesulfinyl amino alcohol (1.0 equiv)

-

Hydrochloric acid (HCl) (4.0 M in 1,4-dioxane or prepared in methanol)

-

Methanol (MeOH) or Diethyl ether (Et₂O)

Procedure:

-

Dissolve the N-p-toluenesulfinyl amino alcohol in methanol or diethyl ether.

-